
2,2',3,5,6,6'-Hexachlorobiphenyl
Vue d'ensemble
Description
2,2',3,5,6,6'-Hexachlorobiphenyl, also known as HCB, is a polychlorinated biphenyl (PCB) compound, which is a synthetic organic pollutant. HCB is a colorless, odorless, and tasteless solid that is extremely stable and can persist in the environment for long periods of time. It is a persistent organic pollutant (POP) that has been found to accumulate in the environment, and can be found in the air, water, and soil. HCB has been linked to a number of adverse health effects, including endocrine disruption, reproductive toxicity, neurotoxicity, and immune system impairment.
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 2,2’,3,5,6,6’-Hexachlorobiphenyl focusing on unique applications:
Activation of Nuclear Receptors in Vitro
This compound has been studied for its stereoselective effects on the activation of nuclear receptors in vitro. Research published in Springer’s Environmental Science and Pollution Research indicates that different atropisomers of PCB 136 can exhibit varying effects on nuclear receptors .
Thiol Antioxidants and Oxidation
Another study from Springer’s Environmental Science and Pollution Research explores the effects of thiol antioxidants on the atropselective oxidation of PCB 136 by rat liver microsomes. This research could have implications for understanding the metabolic processes and remediation strategies for PCBs .
Enantioselective Disposition
Research available on Academia.edu discusses the enantioselective disposition of PCB 136 in mice. The study focuses on the role of hepatic vs extrahepatic metabolism in the disposition of chiral PCBs and their hydroxylated metabolites .
Mécanisme D'action
Target of Action
2,2’,3,5,6,6’-Hexachlorobiphenyl, also known as PCB 136, primarily targets nuclear receptors in the body . It has been found to exert differential effects on estrogen receptor (ER) activation; (+)-PCB 136 was estrogenic, while (−)-PCB 136 was antiestrogenic . It also induces the constitutive androgen receptor (CAR)-dependent gene expression . Furthermore, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
PCB 136 interacts with its targets in a stereospecific manner . The atropisomers of PCB 136 exhibit stereoselective effects on activation of nuclear receptors . For instance, (+)-PCB 136 was found to be estrogenic, while (−)-PCB 136 was antiestrogenic . This suggests that the compound’s interaction with its targets and the resulting changes are dependent on its stereochemical configuration.
Biochemical Pathways
It is known that pcb 136 can regulate endocrine signaling and/or expression of xenobiotic and steroid hormone catabolism . It also has been found to catalyze the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .
Pharmacokinetics
The metabolic activation of PCB 136 is catalyzed by Cytochrome P450 enzymes (CYPs), specifically CYP2B6 . Electrophilic additions at the C α and C β positions generate different active intermediates . The metabolic activation process of PCB 136 is thought to be important for its bioavailability.
Result of Action
The molecular and cellular effects of PCB 136’s action are complex and can vary depending on its stereochemical configuration. For instance, PCB 136 atropisomers were found to exert differential effects on ER activation . Additionally, PCB 136 has been associated with neurodevelopmental disorders, as several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB neurotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB 136. For example, the extent of the enrichment of (+)-PCB 136 in tissues and feces decreased with increasing dose, suggesting a saturation of the disposition process responsible for the enantiomeric enrichment . This indicates that levels of PCB exposure are an important determinant of the enantiomeric enrichment of PCBs in mice and, most likely, other species .
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-11(17)7(15)4-8(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODVDBWNVQLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867526 | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,6,6'-Hexachlorobiphenyl | |
CAS RN |
68194-09-2 | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF211H46FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




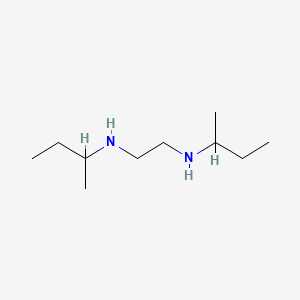
![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)
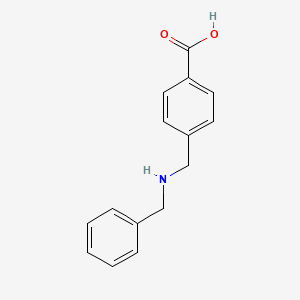
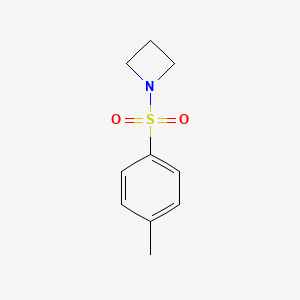
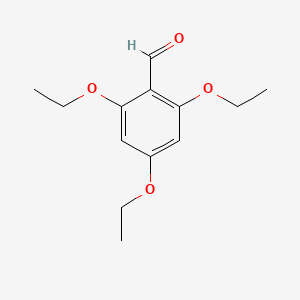
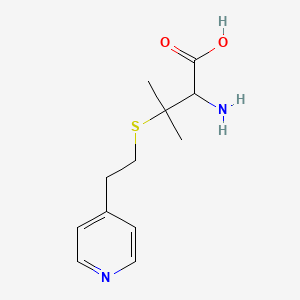

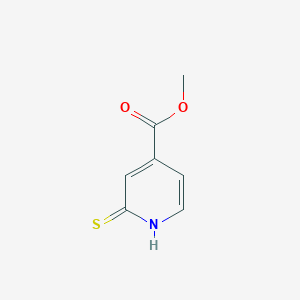
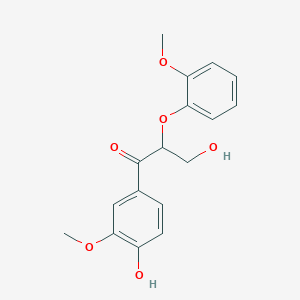
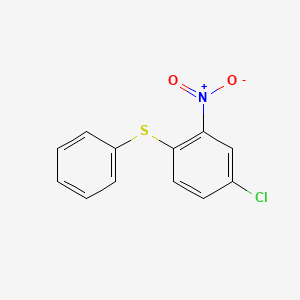
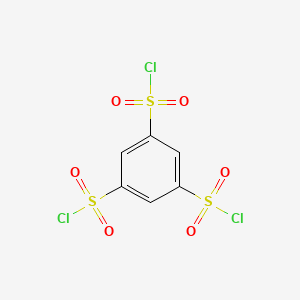
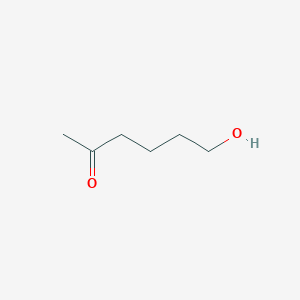
![Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1596098.png)